molecular formula C20H20O5 B10877784 6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

Cat. No.: B10877784
M. Wt: 340.4 g/mol
InChI Key: MDJUROSSSXYPBE-UHFFFAOYSA-N
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Description

6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is a complex organic compound that belongs to the class of cyclohepta[c]furan derivatives. This compound is characterized by its unique structure, which includes a furan ring fused to a cycloheptane ring, with various functional groups attached. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 2,3-dihydroxybenzaldehyde derivative, under acidic conditions.

    Formation of the Cycloheptane Ring: The cycloheptane ring can be constructed through a series of cyclization reactions, often involving the use of strong bases and heat.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, ethyl iodide, and methyl iodide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Antimicrobial Activity: Disrupting the cell membrane of microorganisms and inhibiting their growth.

Comparison with Similar Compounds

Similar Compounds

    6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[b]furan-4-one: Similar structure but with a different ring fusion.

    6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[d]furan-4-one: Similar structure but with a different ring fusion.

    6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[e]furan-4-one: Similar structure but with a different ring fusion.

Uniqueness

6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is unique due to its specific ring fusion and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

6-(3-ethoxy-4-hydroxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-one

InChI

InChI=1S/C20H20O5/c1-5-24-17-9-13(6-7-15(17)21)14-8-16(22)19-11(2)25-12(3)20(19)18(10-14)23-4/h6-10,21H,5H2,1-4H3

InChI Key

MDJUROSSSXYPBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)OC)C)C)O

Origin of Product

United States

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